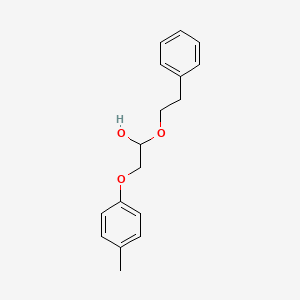

2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol

CAS No.: 72987-59-8

Cat. No.: VC18431123

Molecular Formula: C17H20O3

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72987-59-8 |

|---|---|

| Molecular Formula | C17H20O3 |

| Molecular Weight | 272.34 g/mol |

| IUPAC Name | 2-(4-methylphenoxy)-1-(2-phenylethoxy)ethanol |

| Standard InChI | InChI=1S/C17H20O3/c1-14-7-9-16(10-8-14)20-13-17(18)19-12-11-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3 |

| Standard InChI Key | DHQFANPUVQZDMT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)OCC(O)OCCC2=CC=CC=C2 |

Introduction

Chemical Structure and Molecular Properties

Spectroscopic and Physical Properties

Key physical properties include a predicted boiling point of 385.48°C and a melting point of 128.89°C, derived from EPI Suite modeling . The compound exhibits moderate lipophilicity, with experimental log values ranging from 1.2 to 3.01, suggesting variable solubility in organic solvents . Water solubility remains low, aligning with its hydrophobic aromatic groups. Collision cross-section (CCS) predictions for adducts such as (164.5 Ų) and (178.0 Ų) provide insights into its mass spectrometric behavior .

Table 1: Physical and Chemical Properties of 2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 272.34 g/mol | |

| Boiling Point | 385.48°C (predicted) | |

| Melting Point | 128.89°C (predicted) | |

| Log | 1.2 (exp.), 3.01 (predicted) | |

| Water Solubility | Low (quantitative data pending) |

Synthesis and Manufacturing

Industrial Synthesis Pathways

The compound is synthesized via nucleophilic substitution reactions between phenolic derivatives and alkylating agents. A documented method involves reacting 4-methylphenol with propylene oxide under alkaline conditions, followed by ethoxylation with 2-phenylethyl bromide. Temperature control (80–120°C) and catalytic bases like potassium hydroxide are critical for minimizing side reactions, such as oligomerization or hydrolysis.

Purification and Quality Control

Post-synthesis purification employs fractional distillation and column chromatography to achieve >95% purity, as required for fragrance applications. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are used to verify structural integrity and enantiomeric excess .

Research Gaps and Future Directions

Environmental Persistence and Degradation

While current data suggest low persistence, bioaccumulation, and toxicity (PBT), long-term ecological studies are needed to assess degradation pathways in aquatic and terrestrial systems .

Enantiomer-Specific Bioactivity

The pharmacological potential of individual enantiomers remains unexplored. Chiral separation and activity assays could unveil applications in asymmetric synthesis or medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume